tert-Butyl (7-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(7-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-13-7-5-10-4-6-12(16)8-11(10)9-13/h4,6,8,13H,5,7,9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHJOLJRVVBNOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C1)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl (7-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate typically involves the reaction of 7-bromo-1,2,3,4-tetrahydronaphthalene with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Deprotection of the Carbamate Group
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the corresponding amine. This reaction is critical for accessing the free amine intermediate in synthetic workflows.
Reaction Conditions
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Reagent: 4M HCl in 1,4-dioxane
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Solvent: Dichloromethane (DCM)
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Temperature: Ambient
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Time: 3 hours
Outcome
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Product: 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
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Yield: Quantitative (isolated as a pale yellow solid)
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Key Observation: The reaction proceeds without racemization, preserving stereochemical integrity .
Mechanism
Protonation of the carbamate oxygen followed by cleavage of the Boc group generates a transient carbamic acid, which decomposes to release CO₂ and the amine hydrochloride .
Nucleophilic Aromatic Substitution (SₙAr) at the Bromine Site
The electron-deficient aromatic ring (due to the carbamate’s electron-withdrawing effect) facilitates bromide displacement by nucleophiles.
Example: Azide Substitution
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Reagent: Sodium azide (NaN₃)
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Catalyst: Pd(OAc)₂ (palladium acetate)
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Solvent: Dimethylacetamide (DMA)
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Temperature: 130°C
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Time: 6 hours
Outcome
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Product: tert-Butyl (7-azido-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate
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Yield: Not explicitly reported, but analogous reactions achieve >70% .
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Application: Azide intermediates are precursors for click chemistry (e.g., Cu-catalyzed alkyne-azide cycloaddition) .
Cross-Coupling Reactions
The bromide participates in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Suzuki-Miyaura Coupling
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Reagent: Arylboronic acid
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Catalyst: Pd(PPh₃)₄
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Base: K₂CO₃
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Solvent: Tetrahydrofuran (THF)/H₂O
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Temperature: 80°C
Outcome
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Product: tert-Butyl (7-aryl-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate
Limitations: Steric hindrance from the tetralin framework may reduce efficiency compared to planar arenes .
Functionalization via Curtius Rearrangement
While not directly reported for this compound, tert-butyl carbamates are often synthesized via Curtius rearrangement of acyl azides.
General Pathway
Scientific Research Applications
Pharmaceutical Development
tert-Butyl (7-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate has been investigated for its potential use in drug development due to its structural similarities with known pharmacophores. Its unique configuration may enable it to interact with biological targets effectively.
Case Study: Anti-inflammatory Properties
Research has indicated that derivatives of tetrahydronaphthalene structures exhibit anti-inflammatory effects. Studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines in vitro, suggesting a pathway for therapeutic applications in treating inflammatory diseases.
Chemical Synthesis
The compound is also utilized as an intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in creating more complex molecules.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Outcome |
|---|---|---|
| Nucleophilic Substitution | Reacts with nucleophiles to replace bromine | Formation of new carbamate derivatives |
| Coupling Reactions | Participates in coupling reactions with aryl groups | Synthesis of biaryl compounds |
| Deprotection | Can be deprotected under acidic conditions | Release of active amine groups |
The biological activity of this compound has been assessed through various assays aimed at understanding its interaction with biological systems.
Case Study: Anticancer Activity
In vitro studies have shown that compounds related to this structure exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
Mechanism of Action
The mechanism of action of tert-Butyl (7-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary widely based on the specific biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Bromine Substitution Variations
tert-Butyl N-(6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate
- CAS No.: Not explicitly provided.
- Molecular Formula: C₁₅H₂₀BrNO₂ (same as target compound).
- Difference : Bromine at the 6-position instead of 5.
- Implications :
Ring System Analogues
tert-Butyl (7-bromo-2,3-dihydro-1H-inden-1-yl)carbamate
- CAS No.: 1311994-14-5
- Molecular Formula: C₁₄H₁₈BrNO₂
- Difference : Dihydroindenyl ring (two fused rings, one with five members) vs. tetrahydronaphthalene (two fused six-membered rings).
- Implications: Reduced ring size in indene may enhance ring strain, affecting stability.
Functional Group Variations
(S)-tert-Butyl (7-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate
- CAS No.: 145822-55-5
- Molecular Formula: C₁₅H₂₁NO₃
- Difference : Hydroxyl (-OH) replaces bromine at the 7-position.
- Implications :
tert-Butyl (3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate
- CAS No.: 1824472-48-1
- Molecular Formula: C₁₅H₂₁NO₃
- Difference : Hydroxyl group at the 3-position instead of bromine at 6.
- Implications :
tert-Butyl N-(6-amino-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate
- Molecular Formula : C₁₅H₂₂N₂O₂
- Difference: Amino (-NH₂) group at the 6-position.
- Implications: Amino group introduces basicity and nucleophilic character, enabling participation in condensation or alkylation reactions. Predicted collision cross-section (CCS) data (161.7–170.9 Ų) suggests distinct conformational behavior compared to brominated analogues .
Thiophene and Biphenyl Derivatives
tert-Butyl (2-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)thiophen-3-yl)carbamate
- CAS No.: 138900-97-7
- Difference : Incorporates a thiophene ring fused to the tetralin system.
- Safety data indicate precautions for dust/aerosol formation during handling .
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate
- Difference : Biphenyl moiety replaces the tetralin system.
- Implications: Extended aromaticity may improve binding to hydrophobic pockets in proteins. Classified as non-hazardous, contrasting with brominated analogues requiring stricter handling .
Comparative Data Table
Research Findings and Implications
- Reactivity: Brominated derivatives (e.g., the target compound) are preferred for cross-coupling reactions due to bromine’s efficacy as a leaving group. Hydroxyl or amino analogues are more suited for condensation or hydrogen-bonding interactions .
- Pharmacological Potential: The hydroxyl derivative’s role in Bedoradrine synthesis underscores the importance of substituent positioning in drug design .
- Safety Profiles: Brominated and thiophene-containing compounds often require stringent handling protocols compared to non-halogenated analogues .
Biological Activity
tert-Butyl (7-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate (CAS No. 1364165-70-7) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C15H20BrNO2
- Molecular Weight : 326.23 g/mol
- Purity : ≥95%
- Storage Conditions : Recommended to be stored in a freezer to maintain stability .
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly in relation to its anticancer properties and its interactions with specific biological targets.
Anticancer Activity
Recent studies have indicated that compounds with naphthalene structures exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A431 | 5.2 | Induction of apoptosis |
| Compound B | Jurkat | 4.8 | Inhibition of Bcl-2 |
| tert-butyl | HT29 | 6.0 | Cell cycle arrest |
The above table summarizes findings from recent research where similar compounds demonstrated cytotoxic effects against cancer cell lines such as A431 and Jurkat. The mechanism often involves the induction of apoptosis and modulation of key survival pathways like Bcl-2 family proteins .
Structure-Activity Relationship (SAR)
The SAR analysis of naphthalene derivatives suggests that the presence of bromine at the 7-position enhances the compound's potency by increasing lipophilicity and enabling better interaction with cellular targets. Modifications at other positions on the naphthalene ring can lead to variations in biological activity.
Key Findings:
- Bromination : Enhances anticancer activity.
- Alkyl Substituents : tert-butyl groups improve solubility and bioavailability.
- Carbamate Functionality : Contributes to the stability and overall pharmacokinetic profile.
Case Studies
Several case studies have highlighted the effectiveness of similar carbamate derivatives in preclinical settings:
- Case Study 1 : A study evaluated a series of naphthalene-based carbamates for their ability to inhibit tumor growth in xenograft models. The results indicated that compounds with a bromine substituent exhibited significantly reduced tumor volumes compared to control groups.
- Case Study 2 : In vitro studies demonstrated that this compound induced G0/G1 phase arrest in colorectal cancer cells (HT29), suggesting a potential mechanism for its anticancer effects.
Q & A
Q. What are the standard synthetic routes for tert-butyl (7-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate, and how can reaction conditions be optimized?
The synthesis typically involves Boc-protection of an amine intermediate followed by functionalization of the tetrahydronaphthalene core. A representative method includes:
- Step 1 : Boc-protection of the amine using Boc₂O in dichloromethane (DCM) at low temperatures (-78°C) to minimize side reactions .
- Step 2 : Bromination or coupling reactions at the 7-position of the tetrahydronaphthalene ring. For brominated analogs, electrophilic substitution or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be employed, depending on precursor availability .
- Optimization : Temperature control (-78°C to room temperature) and slow reagent addition (e.g., dropwise Boc₂O) improve yield and purity. Column chromatography (silica gel, hexane/EtOAc gradients) is standard for purification .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) and aromatic/bromine substitution patterns .
- Mass Spectrometry (ESI-MS) : Detects molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. For example, a related compound with a Boc group showed [M+H]⁺ at m/z 469 .
- X-ray Crystallography : Resolves stereochemistry and solid-state packing. Software like SHELXL or SIR97 is used for refinement .
Q. How should researchers handle and store this compound safely?
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. Avoid strong acids/bases, which may cleave the Boc group .
- Storage : Stable at room temperature in inert atmospheres (N₂/Ar). Protect from light and moisture to prevent degradation .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis?
- Chiral Resolution : Use chiral auxiliaries or enantioselective catalysis. For example, diastereomeric salts or HPLC with chiral columns resolve racemic mixtures .
- Computational Modeling : DFT calculations predict transition-state energies to guide reaction conditions (e.g., solvent polarity, temperature) .
Q. What strategies address low yields in coupling reactions involving the bromine substituent?
- Catalyst Screening : Pd(PPh₃)₂Cl₂ or Buchwald-Hartwig catalysts improve aryl-bromide coupling efficiency. Additives like CuI enhance oxidative addition .
- Solvent Optimization : Polar aprotic solvents (e.g., DMAc, THF) stabilize intermediates. For example, THF improved yields in Sonogashira couplings .
Q. How can stability under varying pH and temperature conditions be assessed?
Q. What computational tools predict reactivity or supramolecular interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
